molecular formula C10H11IO2 B1374731 Ethyl 4-iodo-3-methylbenzoate CAS No. 103204-07-5

Ethyl 4-iodo-3-methylbenzoate

Cat. No. B1374731
M. Wt: 290.1 g/mol
InChI Key: POCCTDZBWSWSQQ-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-3-methylbenzoate is a chemical compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 . It is an ester, which is a class of compounds derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group .


Molecular Structure Analysis

The molecular structure of Ethyl 4-iodo-3-methylbenzoate consists of an ethyl group (C2H5) attached to the oxygen of a carboxylic acid group (-COOH), which is part of a benzene ring that also has an iodine atom and a methyl group attached .


Physical And Chemical Properties Analysis

Ethyl 4-iodo-3-methylbenzoate is predicted to have a density of 1.592±0.06 g/cm3 . Other physical and chemical properties such as boiling point, melting point, solubility, and specific optical rotation are not provided in the search results.

Scientific Research Applications

Organic Synthesis

Ethyl 4-iodo-3-methylbenzoate is used in organic synthesis processes. It serves as a reactant in the ortho-alkylation of anilines, producing various chemical intermediates and products. For example, in a study by Gassman and Gruetzmacher (2003), it was involved in the production of ethyl 4-amino-3-methylbenzoate, indicating its role in the synthesis of complex organic compounds (Gassman & Gruetzmacher, 2003).

Pharmaceutical Intermediates

Ethyl 4-iodo-3-methylbenzoate is also used in the synthesis of pharmaceutical intermediates. For instance, El-Hegazy, El-Bardan, and Hamed (1994) demonstrated its application in the synthesis of derivatives that have potential pharmaceutical relevance, such as nitrobenzoates (El-Hegazy, El-Bardan, & Hamed, 1994).

Chemical Modification and Derivatives

The compound is also pivotal in the creation of various chemical derivatives. Chapman, Clarke, Gore, and Sharma (1971) used ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a derivative of ethyl 4-iodo-3-methylbenzoate, for generating various substituted compounds with potential pharmacological applications (Chapman et al., 1971).

Synthesis of Biological Active Compounds

Jun-fu, De-jiang, and He-qing (2006) explored the synthesis of 1,3,4-oxadiazoline derivatives using ethyl 4-methylbenzoate, a related compound, highlighting the role of these structures in creating biologically active substances (Hu Jun-fu, Li De-jiang, & Fu He-qing, 2006).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-iodo-3-methylbenzoate is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

ethyl 4-iodo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCCTDZBWSWSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741828
Record name Ethyl 4-iodo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-iodo-3-methylbenzoate

CAS RN

103204-07-5
Record name Ethyl 4-iodo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Sato - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
Enhancement in the estrogenic activity of the 2-or 2'-alkyl homologs of 4-methoxybiphenyl-4'-carboxylic acid (I) in comparison with the parent compound I was attributed to the increase …
Number of citations: 8 www.journal.csj.jp

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